EGFR Kinase Inhibition: Potency Benchmarking Against AG1478 and RG13022
Tyrphostin 51 inhibits EGFR kinase with an IC50 of 0.8 µM . This places it in an intermediate potency range compared to other common tyrphostin-based EGFR inhibitors. It is significantly less potent than the highly optimized inhibitor AG1478 (IC50 = 0.003 µM) but is over 3.5-fold more potent than the commercially available tyrphostin RG13022 (IC50 = 3 µM) [1].
| Evidence Dimension | EGFR Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | AG1478 (0.003 µM); Tyrphostin RG13022 (3 µM) |
| Quantified Difference | 266-fold less potent than AG1478; 3.75-fold more potent than RG13022 |
| Conditions | In vitro EGFR kinase assay; IC50 values from published data and vendor specifications. |
Why This Matters
This defined potency range is crucial for experimental design, allowing researchers to select an inhibitor with sufficient, but not excessive, activity for their specific cellular or biochemical model, particularly when studying partial inhibition or when AG1478's extreme potency is undesirable.
- [1] PMC2978137 Table 1. (2010). Comparison of Tyrphostin IC50 values for EGFR kinase. View Source
